molecular formula C14H10Cl2O B1597049 3,4-Dichloro-3'-methylbenzophenone CAS No. 844885-24-1

3,4-Dichloro-3'-methylbenzophenone

Cat. No.: B1597049
CAS No.: 844885-24-1
M. Wt: 265.1 g/mol
InChI Key: OJGLIPKGQBRCAH-UHFFFAOYSA-N
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Description

3,4-Dichloro-3’-methylbenzophenone is a chemical compound with the molecular formula C14H10Cl2O . It has a molecular weight of 265.13 . The compound is typically available in a white solid form .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-3’-methylbenzophenone consists of two phenyl rings connected by a carbonyl group . One of the phenyl rings has a methyl group at the 3-position and a chlorine atom at the 4-position. The other phenyl ring has chlorine atoms at the 3 and 4 positions .


Physical and Chemical Properties Analysis

3,4-Dichloro-3’-methylbenzophenone is a white solid . Its IUPAC name is (4-chloro-3-methylphenyl)(4-chlorophenyl)methanone . The compound has a molecular weight of 265.14 and its molecular formula is C14H10Cl2O .

Scientific Research Applications

Environmental Analysis

  • Detection in Environmental Samples : A study developed a sensitive method using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry to measure concentrations of environmental phenols, including derivatives of benzophenone, in human milk. This method aids in assessing human exposure to these compounds, which is crucial due to their widespread use and potential risk to human health (Ye et al., 2008).

  • Analytical Method for Food Safety : Research on the analysis of benzophenone and its derivatives in breakfast cereals using ultrasonic extraction combined with gas chromatography-tandem mass spectrometry highlights the importance of monitoring these compounds in food products due to their potential health risks (Van Hoeck et al., 2010).

Photochemistry and Synthetic Applications

  • Photochemical Transformations : A study on the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate revealed that irradiation in nonnucleophilic solvents leads to high chemical yields of 3-alkoxy-6-methylindan-1-ones. This research demonstrates the potential use of similar compounds in synthetic organic chemistry through selective photoreactions (Plíštil et al., 2006).

  • Synthesis of Phthalocyanines : In a study focusing on the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and octasubstituted phthalocyanines, 4,5-dichloro-1,2-dicyanobenzene was used as a precursor. This work contributes to the field of material science, particularly in the development of compounds with potential applications in electronics and photovoltaics (Wöhrle et al., 1993).

Environmental Impact and Metabolism

  • Environmental Transformation and Toxicity : Investigation into the transformation characteristics and genotoxicity of UV filter compounds during chlorination disinfection processes. This study identified novel disinfection by-products, including chlorinated benzoquinones and phenyl benzoquinones, highlighting the potential ecological and health risks associated with the chlorination of benzophenone-type UV filters in water treatment (Sun et al., 2019).

  • Metabolism and Endocrine-Disrupting Activity : Research on the metabolism of benzophenone-3 (a related compound) by rat and human liver microsomes assessed its impact on endocrine-disrupting activity. This study contributes to understanding the metabolic pathways and potential health effects of benzophenone derivatives (Watanabe et al., 2015).

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-3-2-4-10(7-9)14(17)11-5-6-12(15)13(16)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGLIPKGQBRCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374183
Record name 3,4-Dichloro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-24-1
Record name 3,4-Dichloro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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